molecular formula C8H7BrINO B3133757 3-bromo-5-iodo-N-methylbenzamide CAS No. 398151-45-6

3-bromo-5-iodo-N-methylbenzamide

Cat. No.: B3133757
CAS No.: 398151-45-6
M. Wt: 339.96 g/mol
InChI Key: QUVOIOQZDZRPLM-UHFFFAOYSA-N
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Description

3-bromo-5-iodo-N-methylbenzamide is a chemical compound with the molecular formula C8H7BrINO . It is a derivative of benzamide, which is an organic compound consisting of a carboxamide group attached to a phenyl group .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a bromo group, an iodo group, and a methylbenzamide group . The exact structure can be determined using techniques such as nuclear magnetic resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR).

Scientific Research Applications

Synthesis and Chemical Reactions

3-Bromo-5-iodo-N-methylbenzamide serves as a versatile intermediate in the synthesis of various chemical compounds. Its halogenated structure makes it suitable for cross-coupling reactions and heteroannulation processes, leading to the creation of novel organic molecules. For instance, it can participate in Cu(I)-catalyzed synthesis reactions to produce substituted 3-methyleneisoindolin-1-ones, demonstrating its utility in the construction of complex heterocyclic structures (Gogoi et al., 2014). Additionally, its involvement in photoinduced reactions for direct arylation of hydroxyaryls in water highlights its role in eco-friendly and sustainable chemistry practices (Saporito et al., 2019).

Crystal Engineering and Material Science

In the field of crystal engineering, compounds like this compound contribute to the understanding of molecular interactions and crystal design. They are used to study hydrogen bonding and halogen bonding in molecular crystals, aiding in the development of materials with specific structural and functional properties (Saha et al., 2005). These insights are crucial for designing new materials with desired characteristics, such as improved stability, porosity, or electronic properties.

Future Directions

The future directions for research on 3-bromo-5-iodo-N-methylbenzamide could involve studying its synthesis, chemical reactions, and potential biological activities. It could also be interesting to explore its physical and chemical properties in more detail .

Properties

IUPAC Name

3-bromo-5-iodo-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrINO/c1-11-8(12)5-2-6(9)4-7(10)3-5/h2-4H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUVOIOQZDZRPLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=CC(=C1)I)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrINO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

37.5 g (115 mmol) of 3-bromo-5-iodobenzoic acid in 300 ml of dimethylformamide are introduced into a round-bottomed flask under a stream of nitrogen. 17.6 ml (127 mmol) of triethylamine, 17 g (126 mmol) of 1-hydroxybenzotriazole and 7.75 g (115 mmol) of methylamine hydrochloride are added. The reaction medium is cooled to 0° C., followed by portionwise addition of 24.2 g (126 mmol) of 1-[3-(dimethyl-amino)propyl]-3-ethylcarbodiimide hydrochloride. The medium is allowed to warm to room temperature and is stirred for 18 hours. It is then poured into water and the precipitate obtained is filtered off, washed with heptane and then dried. 37.3 g (96%) of the expected product are obtained in the form of a beige-colored powder with a melting point of 205° C.
Quantity
37.5 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
17.6 mL
Type
reactant
Reaction Step Two
Quantity
17 g
Type
reactant
Reaction Step Two
Quantity
7.75 g
Type
reactant
Reaction Step Two
Quantity
24.2 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
96%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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